Carbendazim-d4

Description

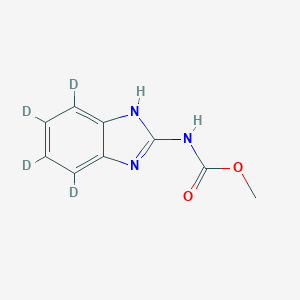

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFZGCMQGLPBSX-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)NC(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442063 | |

| Record name | Carbendazim-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291765-95-2 | |

| Record name | Carbendazim-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 291765-95-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Carbendazim-d4: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Carbendazim-d4, a deuterium-labeled isotopologue of the broad-spectrum benzimidazole fungicide, Carbendazim. Its primary application in research is as a highly effective internal standard for the accurate quantification of Carbendazim residues in various matrices, particularly in food safety and environmental monitoring. By incorporating a stable isotope label, this compound allows for precise analytical measurements, correcting for variations in sample preparation and instrument response.

Core Concepts: Isotopic Labeling and Internal Standards

Stable Isotope-Labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. Because they are chemically identical to the analyte of interest, they co-elute chromatographically and exhibit similar ionization efficiency. However, their difference in mass, due to the presence of heavy isotopes like deuterium (²H or D), allows them to be distinguished by a mass spectrometer. The use of this compound as an internal standard significantly improves the accuracy, precision, and robustness of analytical methods by compensating for matrix effects and analyte loss during sample processing.

Chemical and Physical Properties of this compound

This compound is structurally identical to Carbendazim, with the exception of four deuterium atoms replacing hydrogen atoms on the benzimidazole ring. This substitution results in a predictable mass shift, which is fundamental to its use in mass spectrometry.

| Property | Value | Reference |

| IUPAC Name | methyl N-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)carbamate | [1] |

| CAS Number | 291765-95-2 | |

| Molecular Formula | C₉H₅D₄N₃O₂ | |

| Molecular Weight | 195.21 g/mol | [1] |

| Monoisotopic Mass | 195.094583522 Da | [1] |

| Synonyms | Carbendazim D4 (ring D4), N-1H-(Benzimidazol-d4)-2-yl-carbamic Acid Methyl Ester |

Primary Use in Research: Quantitative Analysis by LC-MS/MS

The principal application of this compound is as an internal standard for the quantification of Carbendazim residues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is widely employed for the analysis of food products (such as fruits, vegetables, and juices) and environmental samples (water and soil) to ensure compliance with regulatory limits.

Principle of the Method

A known concentration of this compound is added to a sample at the beginning of the extraction process. The sample is then subjected to extraction and cleanup procedures. During LC-MS/MS analysis, both the native Carbendazim and the labeled this compound are monitored using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte (Carbendazim) to the peak area of the internal standard (this compound) is used to calculate the concentration of Carbendazim in the original sample, effectively nullifying variations in sample handling and instrument performance.

Experimental Protocols

Two common methodologies for the extraction of Carbendazim from food matrices are the "Dilute-and-Shoot" method, suitable for simple matrices like juice, and the more extensive QuEChERS method for complex solid samples.

Protocol 1: Dilute-and-Shoot for Orange Juice Analysis

This method is rapid and effective for liquid matrices with relatively low interference.

-

Sample Preparation:

-

Centrifuge an orange juice sample at high speed (e.g., 5000 rpm for 5 minutes) to pellet solids.

-

Collect an aliquot of the supernatant.

-

Add a known concentration of this compound working solution.

-

Dilute the sample 5-fold with deionized water.

-

The sample is now ready for LC-MS/MS analysis.

-

Protocol 2: QuEChERS Method for Fruit and Vegetable Analysis

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted method for pesticide residue analysis in a variety of food commodities.

-

Homogenization:

-

Weigh 10-15 g of a representative portion of the homogenized sample (e.g., cucumber, tomato) into a 50 mL centrifuge tube.

-

-

Internal Standard Spiking:

-

Add a precise volume of this compound working solution to the sample.

-

-

Extraction:

-

Add 15 mL of acetonitrile (containing 1% acetic acid).

-

Add the appropriate QuEChERS extraction salts (e.g., 6 g of anhydrous MgSO₄ and 2.5 g of sodium acetate trihydrate).

-

Shake vigorously for 4 minutes.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot (e.g., 5 mL) of the supernatant to a 15 mL dSPE tube containing cleanup sorbents (e.g., 250 mg PSA and 750 mg anhydrous MgSO₄).

-

Vortex for 20-30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Final Preparation:

-

Filter the supernatant through a 0.22 or 0.45 µm filter into an autosampler vial for LC-MS/MS analysis.

-

Data Presentation: LC-MS/MS Parameters and Performance

Accurate quantification requires optimized LC-MS/MS parameters for both the analyte and the internal standard. The following tables summarize typical parameters for Carbendazim analysis.

Table 1: Typical Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, <3 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry MRM Transitions

Note: Experimentally determined MRM transitions for this compound are not widely published. The precursor ion is based on its monoisotopic mass ([M+H]⁺). The product ions are predicted based on the fragmentation of unlabeled Carbendazim, as the deuterium labels are on the stable phenyl ring and are not expected to alter the primary fragmentation pathways.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) | Use |

| Carbendazim | 192.1 | 160.1 | ~27 V | Quantifier |

| Carbendazim | 192.1 | 132.1 | ~41 V | Qualifier |

| This compound | 196.1 | 164.1 | To be optimized | Quantifier (Predicted) |

| This compound | 196.1 | 132.1 | To be optimized | Qualifier (Predicted) |

Table 3: Method Validation Data for Carbendazim Analysis

The following data, compiled from various studies, demonstrates the performance of LC-MS/MS methods for Carbendazim quantification.

| Matrix | Fortification Level | Recovery (%) | RSD (%) | LOD | LOQ |

| Cucumber | 0.010 mg/kg | 119.1 | < 3.5 | 0.45 µg/kg | 0.9 µg/kg |

| Cucumber | 0.070 mg/kg | 124.5 | < 3.5 | 0.45 µg/kg | 0.9 µg/kg |

| Orange Juice | 10 ng/mL | 96.6 | 4.5 | 0.4 ng/mL | 1.4 ng/mL |

| Orange Juice | 50 ng/mL | 100.2 | 3.4 | 0.4 ng/mL | 1.4 ng/mL |

| Orange Juice | 250 ng/mL | 103.7 | 2.1 | 0.4 ng/mL | 1.4 ng/mL |

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of Carbendazim in a solid food matrix using the QuEChERS method with this compound as an internal standard.

References

Synthesis and Isotopic Purity of Carbendazim-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Carbendazim-d4, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based studies. This document details the synthetic pathway, experimental protocols, and analytical methodologies for assessing the isotopic enrichment of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with commercially available benzene-d6. The key intermediate, o-phenylenediamine-d4, is first synthesized and subsequently cyclized with methyl cyanocarbamate to yield the final product.

Synthetic Pathway

The overall synthetic scheme for this compound is outlined below. The process involves the nitration of benzene-d6, followed by the selective reduction of one nitro group and subsequent reduction of the second nitro group to form o-phenylenediamine-d4. This intermediate is then reacted with methyl cyanocarbamate to form the benzimidazole ring system of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous non-deuterated compounds and are intended as a guide for experienced synthetic chemists. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Step 1: Synthesis of o-Nitroaniline-d4 from Nitrobenzene-d5

This procedure involves the sulfonation of nitrobenzene-d5, followed by nitration and subsequent hydrolysis to yield o-nitroaniline-d4. This multi-step process is necessary to direct the second nitration to the ortho position.

-

Materials: Nitrobenzene-d5, fuming sulfuric acid (oleum), nitric acid, sulfuric acid, water, ice.

-

Procedure:

-

To a stirred solution of fuming sulfuric acid, slowly add nitrobenzene-d5 while maintaining the temperature below 40 °C.

-

After the initial reaction subsides, heat the mixture to 120 °C for 2 hours.

-

Cool the reaction mixture to room temperature and slowly add it to a stirred mixture of nitric acid and sulfuric acid, keeping the temperature below 10 °C.

-

Allow the reaction to proceed for 1 hour at room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated dinitrobenzene-d4 intermediate is filtered, washed with cold water, and then subjected to selective reduction of one nitro group using a suitable reducing agent (e.g., sodium sulfide). This step requires careful control of stoichiometry and reaction conditions to favor the formation of o-nitroaniline-d4.

-

Alternatively, a more controlled synthesis involves the acetylation of aniline-d5, followed by nitration and subsequent hydrolysis.

-

Step 2: Synthesis of o-Phenylenediamine-d4 from o-Nitroaniline-d4

The reduction of o-nitroaniline-d4 to o-phenylenediamine-d4 can be achieved through catalytic hydrogenation.

-

Materials: o-Nitroaniline-d4, Palladium on carbon (10% Pd/C), ethanol, hydrogen gas.

-

Procedure:

-

In a high-pressure reaction vessel, dissolve o-nitroaniline-d4 in ethanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed (monitor by pressure drop).

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain crude o-phenylenediamine-d4, which can be purified by recrystallization or chromatography.

-

Step 3: Synthesis of this compound from o-Phenylenediamine-d4

The final step involves the cyclization of o-phenylenediamine-d4 with methyl cyanocarbamate.

-

Materials: o-Phenylenediamine-d4, methyl cyanocarbamate, toluene, water, hydrochloric acid.

-

Procedure:

-

Dissolve o-phenylenediamine-d4 in a biphasic solvent system of toluene and water.

-

Heat the mixture to 55-60 °C with vigorous stirring.

-

Slowly and simultaneously add an aqueous solution of methyl cyanocarbamate and a solution of hydrochloric acid, maintaining the pH of the aqueous phase between 4 and 5.

-

Maintain the reaction at 55-60 °C for 3 hours after the addition is complete.

-

Cool the reaction mixture to room temperature.

-

The precipitated this compound is collected by filtration, washed with water and then with a small amount of cold toluene.

-

The product is dried in a vacuum oven to yield pure this compound.

-

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that determines its suitability as an internal standard. It is typically assessed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The isotopic purity of commercially available this compound is generally high. The following table summarizes representative data from a certificate of analysis for a commercial batch.

| Parameter | Method | Result | Source |

| Chemical Purity | HPLC | 99.64% | MedchemExpress CoA[1] |

| Isotopic Enrichment | MS | 99.77% | MedchemExpress CoA[1] |

| Isotopic Purity | - | 98% | Santa Cruz Biotechnology |

Analytical Methodologies

2.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic enrichment of deuterated compounds.

-

Principle: HRMS can resolve the mass difference between the deuterated (M+4) and non-deuterated (M) molecular ions of Carbendazim, as well as the intermediate isotopologues (M+1, M+2, M+3). The relative intensities of these isotopic peaks are used to calculate the percentage of the d4-labeled species.

-

Experimental Protocol:

-

A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused directly into the mass spectrometer or injected via a liquid chromatography (LC) system.

-

A high-resolution full scan mass spectrum is acquired in the region of the molecular ion.

-

The peak areas for the monoisotopic peak of the unlabeled compound and the corresponding deuterated isotopologues are integrated.

-

The isotopic enrichment is calculated using the following formula:

Isotopic Enrichment (%) = [Sum of intensities of deuterated isotopologues] / [Sum of intensities of all isotopologues] * 100

-

References

A Comprehensive Technical Guide to Carbendazim-d4 Analytical Standard: Procurement, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the analytical standard Carbendazim-d4, including reliable sourcing, a generalized synthesis approach, its mechanism of action, and a detailed analytical workflow. This guide is intended to support researchers in obtaining and utilizing this critical internal standard for accurate quantification of the fungicide Carbendazim.

Procuring this compound: A Comparative Supplier Overview

This compound is a deuterated analog of the broad-spectrum benzimidazole fungicide Carbendazim. Its use as an internal standard is crucial for accurate quantification in complex matrices by compensating for sample preparation losses and matrix effects. Several reputable suppliers offer this compound analytical standards. The following table summarizes key quantitative data from various suppliers to facilitate procurement decisions.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Unit Sizes |

| LGC Standards | This compound (benzimidazole-4,5,6,7-d4) | 291765-95-2 | C₉H₅D₄N₃O₂ | 195.21 | 98 atom % D, min 98% Chemical Purity | 1 mg, 5 mg, 10 mg |

| MedChemExpress | This compound | 291765-95-2 | C₉H₅D₄N₃O₂ | 195.21 | 99.64% (HPLC), 99.77% Isotopic Enrichment[1] | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |

| Santa Cruz Biotechnology | This compound | 291765-95-2 | C₉H₅D₄N₃O₂ | 195.21 | Isotopic purity: 98%[2] | Inquire for details |

| US Biological | This compound | 291765-95-2 | C₉H₅D₄N₃O₂ | - | Highly Purified[3] | 1mg |

| Toronto Research Chemicals (TRC) | This compound | 291765-95-2 | C₉H₅D₄N₃O₂ | 195.21 | - | 1 mg, 5 mg, 10 mg[4] |

| Chemlyte Solutions | This compound | 291765-95-2 | C₉H₅D₄N₃O₂ | 195.21 | 99.0% | Grams, Kilograms |

| Antimex Chemical Limited | This compound | 291765-95-2 | C₉H₅D₄N₃O₂ | 195.21 | 99% | Inquire for details |

| Hangzhou J&H Chemical Co., Ltd. | This compound | 291765-95-2 | C₉H₅D₄N₃O₂ | 195.21 | 98% min | Inquire for details |

Experimental Protocols

General Synthesis Approach for Deuterated Benzimidazoles

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature. However, a general approach can be inferred from established methods for synthesizing benzimidazoles and deuterated aromatic compounds. The synthesis would likely involve the condensation of a deuterated o-phenylenediamine with a suitable C1 synthon.

Reaction Scheme:

-

Step 1: Synthesis of Deuterated o-Phenylenediamine: This would be the critical step for introducing the deuterium labels. A common method for deuteration of aromatic rings is through acid-catalyzed hydrogen-deuterium exchange using a strong deuterated acid (e.g., D₂SO₄) in D₂O. Commercially available deuterated benzene could also serve as a starting material for a multi-step synthesis.

-

Step 2: Cyclization to form the Benzimidazole Ring: The deuterated o-phenylenediamine would then be reacted with a reagent that provides the C2 carbon and the carbamate group. Common reagents for this step include methyl (cyano)carbamate or a related derivative. The reaction is typically carried out in a suitable solvent and may require a catalyst. For instance, one patented method for non-deuterated Carbendazim involves reacting o-phenylenediamine with methyl cyanocarbamate in a toluene and water two-phase system with hydrochloric acid.[5][6] Another approach involves the acylation of 2-aminobenzimidazole with dimethyl dialkanoate in the presence of a catalyst like iodine.[7]

Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography to achieve the high purity required for an analytical standard.

Analytical Workflow: Quantification of Carbendazim using this compound by LC-MS/MS (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples. The use of a deuterated internal standard like this compound is essential for accurate quantification.

1. Sample Preparation (QuEChERS Extraction and Cleanup):

-

a. Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable) and homogenize it.

-

b. Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and the internal standard solution (this compound).

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed (e.g., 10,000 rcf) for 5 minutes.

-

-

d. Final Extract Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter.

-

The extract is now ready for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis:

-

a. Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.

-

Injection Volume: Typically 5-10 µL.

-

-

b. Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for Carbendazim.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions for Carbendazim: Monitor at least two transitions, one for quantification and one for confirmation (e.g., m/z 192 -> 160 and 192 -> 132).

-

MRM Transition for this compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 196 -> 164).

-

-

-

c. Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Carbendazim) to the peak area of the internal standard (this compound) against the concentration of the analyte.

-

The concentration of Carbendazim in the sample is then determined from this calibration curve.

-

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Carbendazim

Carbendazim exerts its antifungal and potential anti-cancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. It binds to β-tubulin, a subunit of the tubulin heterodimer, and inhibits its polymerization into microtubules. This disruption of microtubule assembly leads to mitotic arrest and ultimately apoptosis.

Caption: Carbendazim's inhibitory action on β-tubulin, disrupting microtubule polymerization and leading to mitotic arrest.

Experimental Workflow: Analysis of Carbendazim using a Deuterated Internal Standard

The following diagram illustrates the logical flow of a typical analytical procedure for the quantification of Carbendazim in a sample matrix, employing this compound as an internal standard.

Caption: A step-by-step workflow for the analysis of Carbendazim using a deuterated internal standard and LC-MS/MS.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. dev.usbio.net [dev.usbio.net]

- 4. This compound | TRC-C175902-10MG | LGC Standards [lgcstandards.com]

- 5. CN105601572B - A kind of preparation process of carbendazim - Google Patents [patents.google.com]

- 6. CN105601572A - Carbendazim preparation technology - Google Patents [patents.google.com]

- 7. Preparation method of carbendazim - Eureka | Patsnap [eureka.patsnap.com]

Material safety data sheet for Carbendazim-d4.

An In-depth Technical Guide to the Material Safety of Carbendazim-d4

This guide provides comprehensive safety information for this compound, a deuterated form of the benzimidazole fungicide Carbendazim. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. This compound is primarily used as an internal standard in analytical chemistry, particularly for residue analysis in food and environmental samples, due to its isotopic stability.[1][2] While data specific to the deuterated isotopologue is limited, the safety profile is considered analogous to that of its non-deuterated parent compound, Carbendazim.

Chemical Identification and Properties

This compound is structurally identical to Carbendazim, with the exception of four deuterium atoms on the benzene ring, which allows for its use in isotope dilution mass spectrometry.[1]

| Identifier | Value | Source |

| IUPAC Name | methyl N-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)carbamate | [3][4] |

| CAS Number | 291765-95-2 | [5][6][7] |

| Molecular Formula | C₉H₅D₄N₃O₂ | [1][2][5] |

| Molecular Weight | 195.21 g/mol | [1][3][7] |

| Synonyms | N-1H-(Benzimidazol-d4)-2-yl-carbamic Acid Methyl Ester, MBC-d4 | [2][5] |

| Appearance | White to light gray or beige powder | [8] |

Physical and Chemical Properties

Quantitative experimental data for this compound is not widely available. The data presented below is for the non-deuterated Carbendazim and should be considered representative.

| Property | Value | Source |

| Melting Point | 302 to 307 °C (decomposes) | [9] |

| Water Solubility | 8 mg/L at pH 7 (24 °C) | [8] |

| Solubility in Organic Solvents | Dimethylformamide: 5 g/L; Acetone: 0.3 g/L; Ethanol: 0.3 g/L | [8] |

| Stability | Stable under normal temperatures and pressures. Slowly decomposes in alkaline solutions. | [8][10] |

| pKa | 4.48 | [9] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary health concerns are germ cell mutagenicity and reproductive toxicity.[3][11] It is also highly toxic to aquatic life with long-lasting effects.[3][6]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Germ Cell Mutagenicity | 1B | H340: May cause genetic defects |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

GHS Pictograms:

Health Hazard, Environmental Hazard

Signal Word: Danger[3]

Toxicological Information

The toxicological profile of Carbendazim is well-documented. It exerts its effects by binding to tubulin, which disrupts microtubule assembly and interferes with cell division.[1] This mechanism is the basis for its fungicidal activity and its toxicity in mammals.[1][12]

Acute Toxicity Data (for Carbendazim)

| Route | Species | Value |

| Oral LD50 | Rat | > 10,000 mg/kg |

| Dermal LD50 | Rat | > 2,000 mg/kg |

| Inhalation LC50 (4h) | Rat | > 5.9 mg/L |

Source:[10]

Key Toxicological Endpoints:

-

Mutagenicity: Carbendazim is considered a mutagen.[10] Several studies have reported the formation of micronuclei in mouse bone marrow cells following oral exposure.

-

Reproductive Toxicity: The substance is classified as toxic to reproduction.[13] Studies in laboratory animals have shown that high doses can cause birth defects and irreversible male infertility, including testicular damage.[9][13]

-

Carcinogenicity: It is not classified as a carcinogen.[10][13]

-

Irritation: It is generally considered a non-irritant to the skin and eyes.[10]

Experimental Protocols

Detailed experimental protocols for specific safety studies on this compound are not publicly available. However, the toxicological data cited are derived from standardized tests conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Methodology for Key Experiments:

-

Acute Oral Toxicity (LD50) Study (as per OECD Guideline 423): This study involves the administration of the substance in graduated doses to several groups of experimental animals (typically rats). The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 value, the dose estimated to be lethal to 50% of the test animals, is then calculated.

-

In Vivo Micronucleus Assay (as per OECD Guideline 474): This test is used to assess mutagenicity. The substance is administered to mice, and after a specific time, bone marrow cells are extracted. The cells are then analyzed under a microscope for the presence of micronuclei, which are small, extra-nuclear bodies that indicate chromosomal damage.

-

Reproductive/Developmental Toxicity Study (as per OECD Guideline 414): Pregnant female animals are exposed to the substance during key periods of gestation. The dams are observed for signs of toxicity, and the fetuses are examined for developmental abnormalities, such as skeletal and visceral malformations.

Visualizations: Workflows and Pathways

Hazard Classification and Precautionary Logic

The following diagram illustrates the logical flow from the inherent properties of this compound to its GHS classification and the resulting safety precautions.

References

- 1. This compound | 291765-95-2 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H9N3O2 | CID 10584007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbendazim D4 (phenyl D4) | LGC Standards [lgcstandards.com]

- 5. dev.usbio.net [dev.usbio.net]

- 6. hpc-standards.com [hpc-standards.com]

- 7. This compound | TRC-C175902-10MG | LGC Standards [lgcstandards.com]

- 8. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Carbendazim - Wikipedia [en.wikipedia.org]

- 10. himagro.com.ua [himagro.com.ua]

- 11. lgcstandards.com [lgcstandards.com]

- 12. Carbendazim (Ref: BAS 346F) [sitem.herts.ac.uk]

- 13. titanag.com.au [titanag.com.au]

A Technical Guide to the Solubility of Carbendazim-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Carbendazim-d4 in various organic solvents. The data presented, primarily for the non-deuterated analogue Carbendazim, serves as a robust proxy for the deuterated form due to the negligible impact of isotopic labeling on solubility. This guide includes detailed experimental protocols and visual workflows to aid in the practical application of this data in a laboratory setting.

Core Data Presentation: Solubility of Carbendazim

The following table summarizes the quantitative solubility of Carbendazim in several common organic solvents. It is important to note that the solubility of this compound is expected to be virtually identical to that of Carbendazim, as the substitution of hydrogen with deuterium does not significantly alter the physicochemical properties governing solubility.

| Organic Solvent | Temperature (°C) | Solubility |

| Dimethylformamide (DMF) | 24 | 5 g/L[1] |

| Dimethylformamide (DMF) | Not Specified | 30 mg/mL[2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 25 mg/mL[2] |

| Methanol | Not Specified | 480 mg/L |

| Ethanol | 24 | 0.3 g/L[1] |

| Ethanol | 20 | 300 mg/L[1][3][4] |

| Ethanol | Not Specified | 5 mg/mL[2] |

| Acetone | 24 | 0.3 g/L[1] |

| Acetone | 20 | 300 mg/L[1][3][4] |

| Ethyl Acetate | 24 | 0.135 g/L[1] |

| Dichloromethane | 24 | 0.068 g/L[1] |

| Dichloromethane | 20 | 68 mg/L[1][3][4] |

| Chloroform | 24 | 0.1 g/L[1] |

| Chloroform | 20 | 100 mg/L[3][4] |

| Benzene | 24 | 0.036 g/L[1] |

| Benzene | 20 | 36 mg/L[1][3][4] |

| Hexane | 24 | 0.0005 g/L[1] |

| Hexane | 20 | 0.5 mg/L[1][3][4] |

Experimental Protocols

A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[5][6][7][8] The following protocol outlines the key steps for determining the solubility of this compound in an organic solvent.

Protocol: Solubility Determination by Shake-Flask Method and HPLC Analysis

1. Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest (e.g., methanol, acetonitrile, etc.)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath on an orbital shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

After the equilibration period, allow the vial to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions and the filtered sample solution by HPLC. A common mobile phase for Carbendazim analysis is a mixture of acetonitrile and water.[9][10][11] Detection is typically performed using a UV detector at a wavelength of around 280 nm.[10]

-

Construct a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Use the calibration curve to determine the concentration of this compound in the filtered sample solution. This concentration represents the solubility of this compound in the chosen organic solvent at the experimental temperature.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing and methods for determining solubility.

References

- 1. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Carbendazim (EHC 149, 1993) [inchem.org]

- 4. 263. Carbendazim (WHO Pesticide Residues Series 3) [inchem.org]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. bioassaysys.com [bioassaysys.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. HPLC Method for Analysis of Carbendazim on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. thaiscience.info [thaiscience.info]

- 11. researchgate.net [researchgate.net]

Technical Guide: Application of Deuterium-Labeled Internal Standards for Robust Pesticide Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Pesticide Residue Analysis

The accurate quantification of pesticide residues in complex matrices such as food, water, and environmental samples is a critical challenge in ensuring public safety and regulatory compliance.[1][2] Analytical methodologies must be sensitive, selective, and robust to overcome the inherent variability and interference introduced by the sample matrix.[2][3] Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based techniques, are a primary obstacle to achieving accurate and reproducible results.[3] The use of stable isotope-labeled internal standards, particularly deuterium-labeled compounds, in conjunction with isotope dilution mass spectrometry (IDMS), has emerged as the gold standard for mitigating these challenges.[4][5][6][7] These internal standards, being chemically and physically almost identical to the target analytes, co-elute and experience similar matrix effects, allowing for reliable correction and highly accurate quantification.[4][8] This technical guide provides an in-depth overview of the principles, experimental protocols, and data supporting the use of deuterium-labeled internal standards in pesticide analysis.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., a deuterium-labeled pesticide) to a sample prior to analysis.[9] This "isotopic analog" serves as an internal benchmark. Because the labeled standard has nearly identical physicochemical properties to the native analyte, it behaves similarly during sample extraction, cleanup, and chromatographic separation.[8]

During mass spectrometric detection (e.g., GC-MS or LC-MS/MS), the instrument distinguishes between the native analyte and the deuterium-labeled internal standard based on their mass-to-charge (m/z) ratio difference.[8] By measuring the ratio of the signal from the native analyte to that of the known amount of the internal standard, the concentration of the native analyte in the original sample can be accurately calculated. This ratiometric approach effectively compensates for sample loss during preparation and for signal fluctuations caused by matrix effects.[4][6]

References

- 1. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]

- 2. scispace.com [scispace.com]

- 3. restek.com [restek.com]

- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Throughput Analysis of Carbendazim in Food Matrices using Carbendazim-d4 as an Internal Standard by LC-MS/MS

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Carbendazim in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Carbendazim-d4, is employed. The protocol outlines two common sample preparation techniques: a simple "Dilute-and-Shoot" method for cleaner matrices like fruit juices and a more comprehensive QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for complex matrices such as cucumber. The detailed experimental protocols, including preparation of standards, sample extraction, and LC-MS/MS parameters, are provided to enable straightforward implementation in a laboratory setting.

Introduction

Carbendazim is a widely used broad-spectrum benzimidazole fungicide that is effective against a range of fungal diseases in cereals, fruits, and vegetables.[1] Due to its potential persistence in the environment and on treated crops, regulatory bodies worldwide have established maximum residue limits (MRLs) for Carbendazim in various food commodities.[2] Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety.

LC-MS/MS has become the preferred technique for the analysis of pesticide residues due to its high sensitivity, selectivity, and specificity.[3] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for matrix effects, variations in instrument response, and losses during sample preparation, thereby improving the accuracy and precision of quantification.[3] This application note provides a comprehensive guide to the use of this compound as an internal standard for the LC-MS/MS analysis of Carbendazim in food samples.

Experimental Protocols

Preparation of Standards and Reagents

1.1. Stock Solutions:

-

Carbendazim Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Carbendazim analytical standard (purity ≥98%) and dissolve it in 10 mL of methanol. This solution should be stored at 4°C in an amber vial for up to six months.

-

This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol. Store at 4°C in an amber vial.

1.2. Working Standard Solutions:

-

Carbendazim Working Standard Solutions (0.1 to 100 ng/mL): Prepare a series of working standard solutions by serial dilution of the Carbendazim stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water). These solutions are used to build the calibration curve.

-

This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used to spike all samples, calibration standards, and quality control samples.

Sample Preparation

Two distinct sample preparation methods are presented below, catering to different food matrices.

2.1. Method A: "Dilute-and-Shoot" for Fruit Juices

This method is suitable for relatively clean matrices like clear fruit juices.

-

Centrifuge the juice sample at 4000 rpm for 10 minutes to pellet any solid particles.

-

Transfer 1 mL of the supernatant to a clean microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound IS working solution.

-

Vortex for 30 seconds.

-

Filter the sample through a 0.22 µm syringe filter into an LC vial for analysis.

2.2. Method B: QuEChERS for Complex Matrices (e.g., Cucumber)

This method is recommended for matrices with higher complexity and potential for interferences.

-

Homogenization: Homogenize a representative portion of the sample (e.g., 100 g of cucumber) using a high-speed blender.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 100 µL of the 100 ng/mL this compound IS working solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Securely cap the tube and vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).

-

Vortex for 30 seconds.

-

-

Final Centrifugation and Filtration:

-

Centrifuge the d-SPE tube at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

-

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

3.1. Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

3.2. Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

3.3. Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions are recommended for the quantification and confirmation of Carbendazim and this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Qualifier) |

| Carbendazim | 192.1 | 160.1 | 20 | 132.1 | 35 |

| This compound | 196.1 | 164.1 | 20 | 136.1 | 35 |

*Note: The MRM transitions for this compound are estimated based on the fragmentation pattern of the non-labeled compound. It is highly recommended to optimize these parameters on the specific instrument being used.

Data Presentation

The quantitative data from a validation study should be summarized in tables for easy comparison. Below are example tables for recovery and precision data.

Table 1: Recovery and Precision in Spiked Orange Juice (Dilute-and-Shoot)

| Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) (n=6) |

| 1 | 98.5 | 4.2 |

| 10 | 101.2 | 3.1 |

| 50 | 99.8 | 2.5 |

Table 2: Recovery and Precision in Spiked Cucumber (QuEChERS)

| Spiked Concentration (ng/g) | Mean Recovery (%) | RSD (%) (n=6) |

| 10 | 95.3 | 5.8 |

| 50 | 97.1 | 4.5 |

| 100 | 96.5 | 3.9 |

Visualizations

The following diagrams illustrate the experimental workflows.

Caption: Experimental workflow for sample preparation.

Caption: LC-MS/MS analysis workflow.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantification of Carbendazim in diverse food matrices. The inclusion of both a simple "Dilute-and-Shoot" protocol and a more extensive QuEChERS procedure offers flexibility for analyzing a wide range of sample complexities. The detailed protocols and optimized parameters presented in this application note serve as a valuable resource for laboratories involved in routine pesticide residue monitoring and food safety analysis.

References

Application Note: Quantitative Analysis of Carb-endazim in Fruit and Vegetable Samples by LC-MS/MS using a Carbendazim-d4 Internal Standard

Introduction

Carbendazim is a widely used, broad-spectrum benzimidazole fungicide effective against a variety of pathogens on cereals, fruits, and vegetables.[1] Due to its widespread application, both pre- and post-harvest, monitoring its residues in food products is crucial for ensuring consumer safety and regulatory compliance. This application note details a robust and sensitive method for the quantification of carbendazim in diverse fruit and vegetable matrices. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2] To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Carbendazim-d4, is utilized to compensate for matrix effects and procedural variations.

Experimental Protocols

Reagents and Materials

-

Standards: Carbendazim (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

-

Solvents: LC-MS grade acetonitrile, methanol, and deionized water.

-

Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium acetate.

-

QuEChERS Extraction Salts: Commercially available pouches or individually weighed salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Dispersive SPE (d-SPE) Cleanup: Tubes containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For high-fat matrices, C18 sorbent may be included.

-

Equipment: High-speed blender/homogenizer, centrifuge capable of ≥4000 rpm, vortex mixer, analytical balance, Class A volumetric flasks, pipettes, and syringe filters (0.22 µm).

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Carbendazim and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

-

Intermediate Standard Solution (10 µg/mL): Prepare by diluting the Carbendazim stock solution with methanol.

-

Working Internal Standard (IS) Solution (1 µg/mL): Dilute the this compound stock solution with methanol. This solution will be used to spike all samples and calibration standards.[1]

-

Calibration Standards: Prepare matrix-matched calibration standards by spiking blank fruit or vegetable extract with the intermediate standard solution to achieve a concentration range (e.g., 1, 5, 10, 50, 100 ng/mL). Add a fixed amount of the Working IS Solution to each standard to achieve a final concentration of approximately 50 ng/mL.

Sample Preparation (QuEChERS Protocol)

-

Homogenization: Homogenize at least 1 kg of a representative fruit or vegetable sample using a high-speed blender to achieve a uniform puree.[3]

-

Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[2]

-

Add a precise volume of the Working IS Solution (e.g., 50 µL of 1 µg/mL this compound).

-

Add 10 mL of acetonitrile (preferably containing 1% acetic acid to improve extraction efficiency).[2]

-

Add the QuEChERS extraction salts.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube containing PSA and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at ≥10,000 rpm for 5 minutes.

-

-

Final Preparation: Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables outline the recommended starting parameters for the LC-MS/MS system, which should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, <3 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 4 mM Ammonium Formate[2] |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 4 mM Ammonium Formate[2] |

| Flow Rate | 0.3 mL/min[2] |

| Injection Volume | 5-10 µL[2] |

| Column Temp. | 40°C[2] |

| Gradient | Start at 5-10% B, ramp to 95-100% B over several minutes, hold, and re-equilibrate. |

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM)[2] |

| Spray Voltage | ~3500 V[2] |

| Capillary Temp. | ~300°C[2] |

| Analyte | Precursor Ion (m/z) |

| Carbendazim | 192.1 |

| This compound | 196.1 |

Method Performance and Data

The described method provides excellent performance across a variety of fruit and vegetable matrices. The use of a stable isotope-labeled internal standard effectively mitigates matrix-induced signal suppression or enhancement, leading to high accuracy and precision.

Table 3: Summary of Method Performance Data from Literature

| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | Citation |

| Cucumber | 0.010 - 0.070 | 119 - 124 | < 3.5 | 0.0009 | [2] |

| Fruit Juices | Not Specified | 82 - 102 | ≤ 12 | 0.0001 | [4] |

| Orange Juice | 0.025 - 0.250 | 91 - 104 | 2.1 - 4.5 | 0.0014 | [5][6] |

| Various Fruits & Vegetables | 0.1 - 1.0 | 84 - 107 | < 10 | ~0.07 | [3] |

Visualized Workflows

Conclusion

The LC-MS/MS method detailed in this application note, incorporating a QuEChERS sample preparation protocol and a this compound internal standard, provides a highly reliable, sensitive, and efficient solution for the routine analysis of carbendazim residues in fruit and vegetable samples. The methodology is robust, demonstrates excellent recovery and precision across various matrices, and is suitable for high-throughput food safety testing laboratories.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Determination of carbendazim residues in fruit juices by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. unitedchem.com [unitedchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for the Quantification of Carbendazim in Water Samples using Carbendazim-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbendazim, a widely used broad-spectrum benzimidazole fungicide, is frequently detected in various environmental matrices, including water sources. Due to its potential risks to human health and aquatic ecosystems, sensitive and accurate quantification methods are essential for monitoring its presence. This document provides detailed application notes and protocols for the determination of Carbendazim in water samples using an isotope dilution method with Carbendazim-d4 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of Carbendazim, is added to the water sample as an internal standard prior to sample preparation. The sample is then subjected to solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. The purified extract is analyzed by LC-MS/MS. Carbendazim and this compound are separated chromatographically and detected by multiple reaction monitoring (MRM). The ratio of the peak area of Carbendazim to that of this compound is used to calculate the concentration of Carbendazim in the original sample. This approach effectively compensates for any loss of analyte during sample processing and any fluctuations in instrument performance.

Data Presentation

The following tables summarize representative quantitative data for the analysis of Carbendazim in water and other relevant matrices. While specific data for this compound is limited in publicly available literature, the provided data from similar isotope dilution methods and validated protocols for Carbendazim analysis demonstrate the expected performance of the method described.

Table 1: LC-MS/MS Parameters for Carbendazim and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Carbendazim | 192.2 | 160.2 | 132.1 | 27 |

| This compound | 196.2 | 164.2 | 136.1 | 27 |

Note: Collision energies may require optimization depending on the specific mass spectrometer used.

Table 2: Method Performance and Validation Data

| Parameter | Result | Comments |

| Linearity (r²) | > 0.99 | Over a concentration range of 0.05 to 100 ng/mL. |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | Dependent on the specific instrumentation and sample volume. |

| Limit of Quantification (LOQ) | 0.05 - 1.0 µg/L | Typically established as the lowest concentration with acceptable precision and accuracy.[1] |

| Recovery | 85 - 115% | Expected recovery for fortified water samples using SPE. |

| Precision (%RSD) | < 15% | For both intra-day and inter-day measurements. |

Experimental Protocols

Preparation of Standards

1.1. Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Carbendazim and this compound analytical standards into separate 10 mL volumetric flasks.

-

Dissolve the standards in methanol and bring to volume. These stock solutions are stable for at least 3 months when stored at 4°C.

1.2. Intermediate and Working Standard Solutions:

-

Prepare an intermediate stock solution of Carbendazim and a separate one for this compound by diluting the primary stock solutions with methanol.

-

Prepare a series of working standard solutions for the calibration curve by serially diluting the Carbendazim intermediate stock solution with a methanol/water mixture to achieve concentrations ranging from 0.1 to 100 µg/L.

-

Prepare a working internal standard solution of this compound at a concentration of 10 µg/L in methanol.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may need optimization based on the specific water matrix.

2.1. Water Sample Collection and Fortification:

-

Collect water samples in clean glass bottles.

-

For a 100 mL water sample, add a known volume of the this compound working internal standard solution to achieve a final concentration of, for example, 1 µg/L.

-

Acidify the sample to a pH of approximately 3 with formic acid. This improves the retention of Carbendazim on the SPE cartridge.

2.2. SPE Cartridge Conditioning:

-

Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or similar).

-

Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3). Do not allow the cartridge to dry.

2.3. Sample Loading:

-

Load the fortified and acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

2.4. Washing:

-

After loading, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

-

Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

2.5. Elution:

-

Elute the retained analytes from the cartridge with 5-10 mL of methanol or a mixture of methanol and acetonitrile into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 80:20 water:methanol with 0.1% formic acid).

-

Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Carbendazim, followed by a re-equilibration step. (e.g., 0-1 min 20% B, 1-8 min ramp to 95% B, 8-10 min hold at 95% B, 10-11 min return to 20% B, 11-15 min re-equilibration).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3.2. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Temperature: Dependent on the instrument, typically in the range of 150-300°C.

-

Drying Gas Temperature: Dependent on the instrument, typically in the range of 300-450°C.

-

Nebulizer Gas Pressure: Dependent on the instrument.

-

Capillary Voltage: Dependent on the instrument, typically 3-4 kV.

Mandatory Visualizations

Caption: Experimental workflow for Carbendazim quantification.

Caption: Mechanism of action of Carbendazim.[2]

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Carbendazim-d4 in Food Matrices

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Carbendazim-d4 as an internal standard for Carbendazim in complex food matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the analysis of Carbendazim?

A: Matrix effects are the alteration of analyte signal intensity (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[1][2] In the analysis of Carbendazim, components of the food sample can interfere with the ionization process of the analyte and its internal standard, this compound, in the mass spectrometer source.[2] This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][3]

Q2: My this compound signal is showing significant suppression. What are the initial troubleshooting steps?

A: Signal suppression for this compound is a common manifestation of matrix effects. Here is a logical workflow to troubleshoot this issue:

Caption: Troubleshooting workflow for this compound signal suppression.

A primary step is to assess your sample preparation. If the extract is "dirty," consider incorporating additional cleanup steps like Solid Phase Extraction (SPE) or diluting the sample extract.[3][4] Dilution can be very effective but may compromise the limit of quantification if the initial concentration is low.[3] Optimizing the chromatographic separation to better resolve this compound from interfering matrix components is another critical step.[4]

Q3: How can I quantitatively assess the matrix effect for Carbendazim in my specific food sample?

A: The matrix effect can be calculated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:

Matrix Effect (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] x 100

A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.

Q4: Is this compound always the best internal standard for Carbendazim analysis?

A: Deuterated internal standards like this compound are generally considered the gold standard for correcting matrix effects in mass spectrometry.[5] This is because their chemical and physical properties are nearly identical to the native analyte, meaning they experience similar matrix effects and extraction efficiencies. However, the effectiveness of any internal standard should always be validated for each specific matrix.

Experimental Protocols

Protocol 1: Generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction for Carbendazim in Fruits and Vegetables

This protocol is a common starting point for pesticide residue analysis in many food commodities.

Caption: A typical QuEChERS experimental workflow for pesticide analysis.

Methodology:

-

Homogenization: Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution.

-

Extraction: Add 10 mL of acetonitrile.

-

Salting Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate and sodium chloride) to induce phase separation.

-

Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge.

-

Dispersive Solid Phase Extraction (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing sorbents like Primary Secondary Amine (PSA) to remove fatty acids and sugars, and C18 to remove non-polar interferences.

-

Final Centrifugation: Shake and centrifuge the d-SPE tube.

-

Analysis: The final supernatant is ready for injection into the LC-MS/MS system.

Protocol 2: Matrix-Matched Calibration Curve Preparation

This protocol is essential for compensating for matrix effects that cannot be eliminated through sample cleanup.

-

Prepare Blank Matrix Extract: Extract a sample of the food matrix that is known to be free of Carbendazim using the chosen sample preparation method (e.g., QuEChERS).

-

Create Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of Carbendazim and a constant concentration of this compound.

-

Analyze: Analyze these matrix-matched standards along with the unknown samples.

-

Quantify: Construct the calibration curve by plotting the peak area ratio of Carbendazim to this compound against the concentration of Carbendazim.

Data Presentation

The following tables summarize typical matrix effects and recovery data for Carbendazim in different food matrices using various cleanup methods.

Table 1: Matrix Effects of Carbendazim in Various Food Matrices After Different Cleanup Procedures

| Food Matrix | Cleanup Procedure | Matrix Effect (%) for Carbendazim | Reference |

| Insect Larvae | EMR-Lipid | -65.4 | [6] |

| Insect Larvae | MgSO₄/PSA/C18 | -35.9 | [6] |

| Beeswax | Not specified | 30 | [6] |

| Rice | Not specified | 120 | [6] |

Negative values indicate signal suppression, while positive values indicate signal enhancement.

Table 2: Recovery of Carbendazim in Fortified Samples

| Food Matrix | Fortification Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Insect Larvae | 0.01 | 77.0 | 2.0 | [6] |

| Insect Larvae | 0.05 | Not specified | Not specified | [6] |

| Beeswax | 0.1 | 78 | Not specified | [6] |

| Beeswax | 0.2 | 72 | Not specified | [6] |

| Various Juices | 1-200 ng/mL | 72.1 - 91.0 | 6.4 - 12.5 | [7] |

Disclaimer: The data presented in these tables are for illustrative purposes and may vary depending on the specific experimental conditions. It is crucial to validate all methods in your laboratory.

References

- 1. selectscience.net [selectscience.net]

- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]

- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. veeprho.com [veeprho.com]

- 6. Easy and effective analytical method of carbendazim, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid determination of carbendazim in complex matrices by electrospray ionization mass spectrometry with syringe filter needle - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Carbendazim-d4 Signal Intensity in LC-MS/MS

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of Carbendazim-d4 in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for this compound?

A1: While specific optimal collision energies should be determined empirically on your instrument, the theoretical precursor and common product ions for this compound are based on the structure of Carbendazim with four deuterium atoms, typically on the benzene ring. The analysis is performed in positive electrospray ionization (ESI+) mode.

The protonated molecule [M+H]⁺ for Carbendazim is m/z 192.2. For this compound, the precursor ion will be m/z 196.2. The most common product ions for Carbendazim result from the loss of specific functional groups, which are unlikely to involve the deuterium labels on the stable phenyl ring.[1][2] Therefore, the expected product ions for this compound are the same as for Carbendazim.

Table 1: Predicted MRM Transitions for this compound

| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Common Role |

| This compound | 196.2 | 164.2 | Quantifier |

| This compound | 196.2 | 136.2 | Qualifier |

| Carbendazim (for comparison) | 192.2 | 160.2 | Quantifier |

| Carbendazim (for comparison) | 192.2 | 132.1 | Qualifier |

Note: The product ions for this compound are predicted based on the fragmentation of the unlabeled compound. It is crucial to optimize the collision energy for each transition on your specific mass spectrometer.

Q2: I am observing a weak or no signal for this compound. What are the initial troubleshooting steps?

A2: A complete loss of signal often points to a singular, fundamental issue. A systematic check of the system is recommended.

-

Verify Standard Preparation: Ensure that the this compound standard was prepared correctly, at the expected concentration, and in a compatible solvent (methanol is commonly used).

-

Check LC System Flow: Confirm that the LC pumps are primed and delivering the mobile phase at the correct flow rate and pressure. Look for leaks in the system.

-

Inspect the MS Source: Check for a stable electrospray. You can often do this by shining a light on the ESI probe tip. An unstable or absent spray will lead to no signal. Ensure all gas connections (nebulizer, heater, curtain gas) are secure and flowing at the setpoints.[3]

-

Confirm MS Method Parameters: Double-check that the correct MRM transitions for this compound are entered in the acquisition method and that the instrument is set to the correct ionization polarity (Positive ESI).

Below is a workflow to diagnose a no-signal issue.

References

Improving peak shape for Carbendazim-d4 in reversed-phase HPLC.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape for Carbendazim-d4 in reversed-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing is the most common peak shape issue for basic compounds like this compound in reversed-phase HPLC.[1][2] The primary cause is the interaction between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[1][3] At a mobile phase pH above 3, these silanol groups can be ionized (negatively charged) and interact strongly with the protonated (positively charged) basic compound, leading to a secondary retention mechanism that causes tailing.[1]

Other potential causes include:

-

Column Overload : Injecting too much sample can saturate the stationary phase.[4][5]

-

Column Degradation : A contaminated or old column, or a void at the column inlet, can lead to poor peak shape.[5][6]

-

Extra-Column Effects : Excessive tubing length or dead volume in the system can cause peak broadening and tailing.[4]

-

Inappropriate Sample Solvent : Dissolving the sample in a solvent significantly stronger than the mobile phase can distort the peak.[4]

Q2: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds. For a basic compound like this compound, adjusting the pH can suppress the undesirable interactions with the silica stationary phase.

-

At Mid-Range pH (e.g., pH 4-7) : Residual silanol groups (pKa ~3.5-4.5) on the silica surface are deprotonated and negatively charged. This compound, being a basic compound, will be protonated and positively charged. This leads to strong ionic interactions, causing significant peak tailing.[1]

-

At Low pH (e.g., pH 2-3) : The low pH ensures that the vast majority of residual silanol groups are protonated (neutral). This minimizes the secondary ionic interactions with the protonated this compound, resulting in a much more symmetrical peak shape.[1][6]

Q3: My this compound peak is fronting. What is the likely cause?

Peak fronting is typically a symptom of two main issues:

-

Sample Overload : The concentration of the analyte is too high for the column's capacity, leading to a saturation effect.[5] The solution is to reduce the injection volume or dilute the sample.[4][5]

-

Improper Sample Solvent : If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to travel improperly through the column, resulting in a fronting peak.[7] It is always best to dissolve the sample in the initial mobile phase.[4]

Q4: I'm observing split peaks for this compound. What should I check?

Split peaks often indicate a disruption in the sample path.[5] The most common causes are:

-

Partially Blocked Inlet Frit : Contaminants from the sample or mobile phase can clog the frit at the top of the column.[8]

-

Column Void : A void or channel may have formed in the packing material at the column inlet, often due to high pressure or dissolution of the silica bed by a high-pH mobile phase.[5]

-

Sample Solvent Incompatibility : Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.

Troubleshooting Guides

Systematic Troubleshooting Workflow

When poor peak shape is observed, a systematic approach can quickly identify and resolve the issue. The following workflow provides a logical sequence of troubleshooting steps.

Caption: A step-by-step workflow for diagnosing and fixing poor peak shapes.

Mechanism of Peak Tailing for Basic Compounds

Understanding the chemical interactions at the column surface is key to solving peak tailing. This diagram illustrates how mobile phase pH alters the interaction between this compound and the stationary phase.

Caption: The effect of mobile phase pH on silanol interactions and peak shape.

Data Summary Tables

Table 1: Troubleshooting Guide for this compound Peak Shape